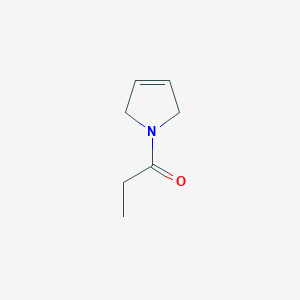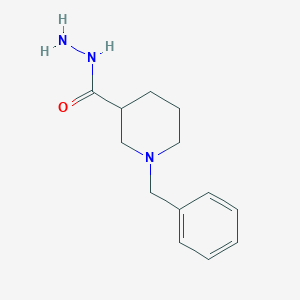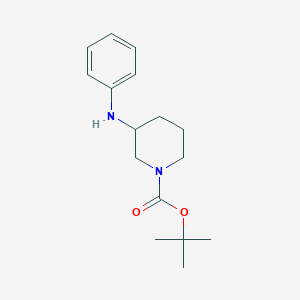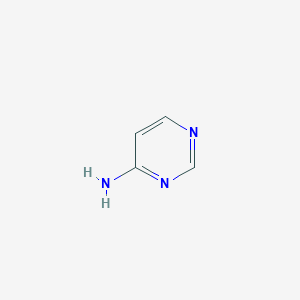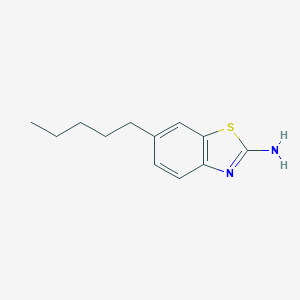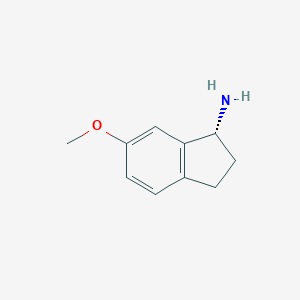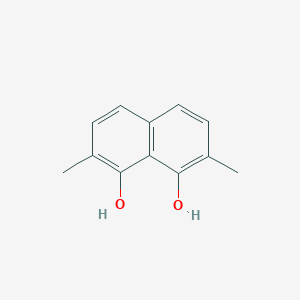
Diethyl (4-chloro-2-nitroanilino)methylphosphonate
概要
説明
Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
作用機序
Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, Diethyl (4-chloro-2-nitroanilino)methylphosphonate disrupts cellular signaling pathways and can lead to changes in cellular behavior.
生化学的および生理学的効果
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit cell growth and induce apoptosis. In immune cells, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to modulate cytokine production and cell activation. In neurons, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to affect synaptic plasticity and learning and memory.
実験室実験の利点と制限
One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. Diethyl (4-chloro-2-nitroanilino)methylphosphonate is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate in combination with other drugs to enhance its therapeutic potential. Additionally, Diethyl (4-chloro-2-nitroanilino)methylphosphonate could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.
科学的研究の応用
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.
特性
CAS番号 |
193698-88-3 |
|---|---|
製品名 |
Diethyl (4-chloro-2-nitroanilino)methylphosphonate |
分子式 |
C11H16ClN2O5P |
分子量 |
322.68 g/mol |
IUPAC名 |
4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
InChIキー |
QLWBKMAVIJATAE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
正規SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
同義語 |
DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


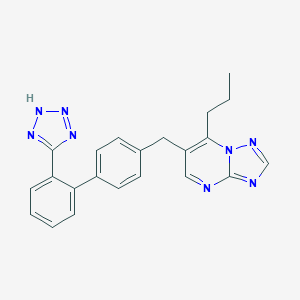
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
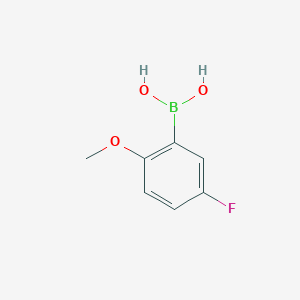
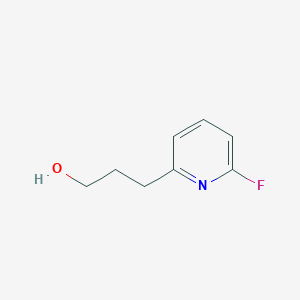
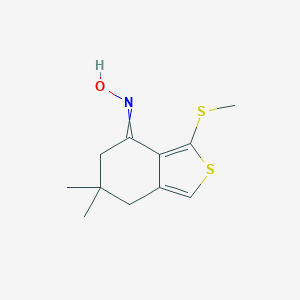
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
